2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Lipophilicity Drug Design ADME

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS 3114-08-7), also known as 4-bromo-3-methylphenacyl bromide, is a C9H8Br2O α-bromoketone bearing both an aryl bromide at the para position and an α-bromomethyl ketone moiety on a 3-methyl-substituted phenyl ring. This dual-halogenation pattern furnishes two electronically and sterically distinct reactive sites—the aryl bromide for palladium-catalyzed cross-coupling and the phenacyl bromide for nucleophilic substitution—enabling sequential, orthogonal derivatization without protecting-group manipulation.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
CAS No. 3114-08-7
Cat. No. B1526021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
CAS3114-08-7
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)CBr)Br
InChIInChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3
InChIKeyKFXVSKIKSXJAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS 3114-08-7): A Dual-Halogenated Phenacyl Bromide Building Block for Sequential Functionalization


2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS 3114-08-7), also known as 4-bromo-3-methylphenacyl bromide, is a C9H8Br2O α-bromoketone bearing both an aryl bromide at the para position and an α-bromomethyl ketone moiety on a 3-methyl-substituted phenyl ring [1]. This dual-halogenation pattern furnishes two electronically and sterically distinct reactive sites—the aryl bromide for palladium-catalyzed cross-coupling and the phenacyl bromide for nucleophilic substitution—enabling sequential, orthogonal derivatization without protecting-group manipulation [2]. Commercially supplied at ≥98% purity by multiple vendors, the compound serves primarily as an advanced intermediate in medicinal chemistry campaigns, including HCV NS5A inhibitor programs documented in Bristol-Myers Squibb patent filings [3].

Why 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone Cannot Be Replaced by Simpler Phenacyl Bromides: The Functional Consequences of 3-Methyl-4-bromo Substitution


Generic phenacyl bromides such as 2-bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0) or 2-bromo-1-(4-methylphenyl)ethanone (CAS 619-41-0) each lack one functional element present in the target compound: the former lacks the 3-methyl group that modulates lipophilicity and steric environment [1], while the latter lacks the aryl bromide handle essential for downstream cross-coupling diversification [2]. The non-brominated precursor 1-(4-bromo-3-methylphenyl)ethanone (CAS 37074-40-1) cannot serve as an alkylating agent because it lacks the α-bromoketone electrophile . Interchanging any of these analogs forces either a compromise in synthetic versatility or necessitates additional protection/deprotection steps, increasing step-count, cost, and impurity burden in multi-step medicinal chemistry syntheses.

Quantitative Differentiation of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone vs. Closest Analogs: Procurement-Relevant Evidence


Lipophilicity Advantage Over the Non-Methylated Analog: LogP Comparison with 2-Bromo-1-(4-bromophenyl)ethanone

The 3-methyl substituent in 2-bromo-1-(4-bromo-3-methylphenyl)ethanone confers measurably higher lipophilicity compared to the non-methylated analog 2-bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0). The target compound exhibits a computed LogP of 3.34–3.50 [1], whereas the comparator lacking the methyl group has a reported LogP of 3.19 [2]. This ΔLogP of +0.15 to +0.31 translates to an approximately 1.4- to 2.0-fold increase in octanol-water partition coefficient, which may be decisive in optimizing membrane permeability or reducing aqueous solubility for specific prodrug or scaffold designs.

Lipophilicity Drug Design ADME

Orthogonal Reactivity: Dual Electrophilic Sites Enable Sequential Functionalization Unavailable in Mono-Halogenated Analogs

2-Bromo-1-(4-bromo-3-methylphenyl)ethanone uniquely combines an aryl bromide (C₄–Br, amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling) with an α-bromoketone (Cα–Br, susceptible to SN2 displacement by amines, thiols, or heterocycles). In contrast, 2-bromo-1-(4-methylphenyl)ethanone (CAS 619-41-0) bears only the phenacyl bromide electrophile and cannot undergo aryl cross-coupling, while 1-(4-bromo-3-methylphenyl)ethanone (CAS 37074-40-1) lacks the α-bromo group entirely and cannot serve as an alkylating agent [1][2]. The target compound therefore supports two sequential, chemoselective derivatization steps without protecting-group interconversion — a synthetic economy advantage that mono-functional analogs cannot provide.

Orthogonal Synthesis Cross-Coupling Medicinal Chemistry

Validated Synthetic Protocol with Quantitative Yield and Full Spectroscopic Characterization

A reproducible α-bromination protocol starting from 1-(4-bromo-3-methylphenyl)ethanone (335 mg, 1.57 mmol) using CuBr₂ (2.0 equiv total) in EtOAc at 80 °C under argon delivers 2-bromo-1-(4-bromo-3-methylphenyl)ethanone in 60% isolated yield (273 mg) after silica gel chromatography . Full ¹H NMR (300 MHz, CDCl₃) and ¹³C NMR (75 MHz, CDCl₃) assignments are publicly available, along with HRMS confirmation (ESI [M+H]⁺ calcd. 312.8834, found 312.8838) . This level of characterization reduces identity verification burden upon receipt and provides a benchmark for incoming quality control against vendor-supplied material.

Process Chemistry Synthesis Reproducibility Quality Control

Commercial Purity Specification: ≥98% Across Multiple Independent Vendors

Independent vendor listings consistently report a purity specification of ≥98% for 2-bromo-1-(4-bromo-3-methylphenyl)ethanone . This compares favorably with the typical 95% purity specification commonly offered for the non-brominated precursor 1-(4-bromo-3-methylphenyl)ethanone [1]. While purity alone does not guarantee suitability for a given transformation, a multi-vendor consensus of ≥98% reduces procurement risk and suggests a mature supply chain with established quality control protocols.

Quality Assurance Vendor Benchmarking Procurement

Documented Use in Patent-Protected Drug Synthesis: HCV NS5A Inhibitor Intermediate

Bristol-Myers Squibb's patent WO2012/39717 A1 (Hepatitis C Virus Inhibitors) explicitly references 2-bromo-1-(4-bromo-3-methylphenyl)ethanone as a synthetic intermediate within the preparation of HCV NS5A inhibitors [1]. The compound appears at pages 158–159 of the patent filing. The ChemicalBook synthesis entry additionally cross-references patent WO2015/1024 A1 at page column 69 for the same intermediate . This dual-patent documentation provides procurement traceability: researchers building upon disclosed HCV inhibitor scaffolds can source the exact intermediate specified, rather than a close analog, ensuring fidelity to published structure-activity relationships and synthetic routes.

Antiviral HCV Patent-Backed Intermediate

Class-Level α-Bromo vs. α-Chloro Reactivity Advantage in Biological Covalent Modification

A structure-activity relationship study by Arabaci et al. (2002) demonstrated that within the α-haloacetophenone series, bromide derivatives are significantly more potent inhibitors of protein tyrosine phosphatases SHP-1 and PTP1B than their chloride counterparts [1]. While this study did not specifically test 2-bromo-1-(4-bromo-3-methylphenyl)ethanone, the general SAR finding—that the phenyl ring is 'remarkably tolerant to modifications' while the α-halogen identity critically governs potency—implies that the α-bromo derivative retains the enhanced covalent reactivity inherent to phenacyl bromides as a class. For reference, the prototypical PTP Inhibitor I (α-bromo-4-hydroxyacetophenone) displays Ki values of 43 μM (SHP-1) and 42 μM (PTP1B) . The corresponding α-chloro analogs would be expected to exhibit substantially weaker inhibition based on the class-level bromide > chloride potency trend.

Covalent Inhibitor PTP Inhibition SAR

High-Value Procurement Scenarios for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone


Multi-Step Medicinal Chemistry: Sequential Suzuki Coupling Followed by Heterocycle Alkylation

In library synthesis programs requiring introduction of a biaryl motif followed by attachment of a nitrogen-containing heterocycle (e.g., imidazole, triazole, or piperazine), 2-bromo-1-(4-bromo-3-methylphenyl)ethanone enables this two-step sequence without intermediate protection. The aryl bromide first undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid; subsequently, the intact α-bromoketone reacts with the desired N-nucleophile under mild basic conditions. This contrasts with using 2-bromo-1-(4-methylphenyl)ethanone as the starting material, which would require a separate bromination step to install the aryl halide handle, compromising overall yield and purity. The higher LogP of the target compound (3.34–3.5) compared to non-methylated analogs may also improve the solubility profile of late-stage intermediates in organic solvents during extractive workup .

Process Chemistry Replication of Patented HCV NS5A Inhibitor Routes

Industrial process R&D teams engaged in replicating or improving upon Bristol-Myers Squibb's HCV NS5A inhibitor synthetic routes (WO2012/39717 A1) require the exact intermediate specified in the patent to ensure fidelity to the disclosed structure-activity relationships [1]. Using a close analog lacking either the 3-methyl or the 4-bromo substituent introduces a structural deviation that, while potentially minor, could alter the conformation or electronic properties of the final drug candidate and complicate regulatory comparability assessments. The availability of published ¹H/¹³C NMR and HRMS data for this intermediate further supports incoming quality verification against patent-specified characterization.

Covalent Biochemical Probe Design Targeting Protein Tyrosine Phosphatases

For academic or biotech groups developing covalent probes targeting SHP-1, PTP1B, or related cysteine-dependent phosphatases, the α-bromoketone electrophile in 2-bromo-1-(4-bromo-3-methylphenyl)ethanone provides the requisite reactivity for active-site cysteine alkylation. Class-level SAR evidence demonstrates that α-bromoacetophenones are substantially more potent PTP inhibitors than the corresponding α-chloro derivatives [2]. The 4-bromo-3-methyl substitution pattern on the phenyl ring offers a vector for tuning non-covalent binding interactions while preserving the covalent warhead reactivity. The compound's ≥98% commercial purity specification ensures that reactive impurities do not confound biochemical assay results.

Building Block Procurement for CNS-Focused Fragment or Lead Optimization Libraries

The computed LogP of 3.34–3.5 for 2-bromo-1-(4-bromo-3-methylphenyl)ethanone places it within an optimal lipophilicity range for CNS drug candidates (typically LogP 2–5), distinguishing it from less lipophilic analogs such as 1-(4-bromo-3-methylphenyl)ethanone (LogP 2.96) [3]. When selecting building blocks for a CNS-targeted fragment library, the higher lipophilicity of the target compound may improve blood-brain barrier penetration potential of derived leads compared to fragments built from the non-brominated or non-methylated precursors. The dual reactive handles additionally support efficient fragment elaboration through parallel chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.